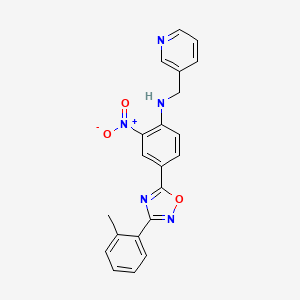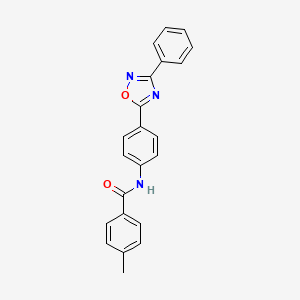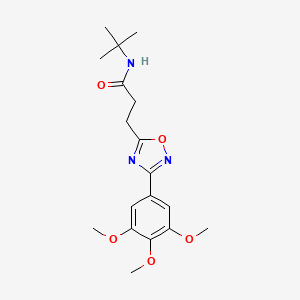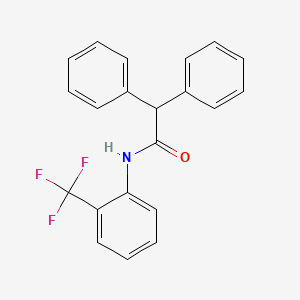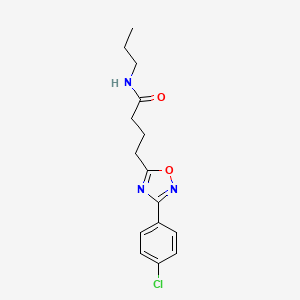
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide, also known as PNB-0408, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用机制
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is not fully understood, but it is believed to act by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins. These proteins are known to form aggregates that are toxic to cells and are associated with neurodegenerative diseases. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide can inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide.
实验室实验的优点和局限性
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also shown potential applications in various fields of research, including neurodegenerative diseases and cancer. However, there are also limitations to using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
未来方向
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One direction is to further investigate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. Overall, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成方法
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chlorobenzoyl-N-propylamine. This intermediate product is then reacted with sodium azide and copper (I) iodide to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. Finally, this compound is reacted with butyric anhydride to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide.
科学研究应用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has shown potential applications in various fields of scientific research. It has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-10-17-13(20)4-3-5-14-18-15(19-21-14)11-6-8-12(16)9-7-11/h6-9H,2-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMKIXILWKZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

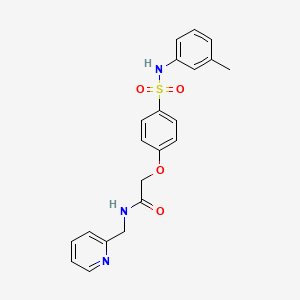
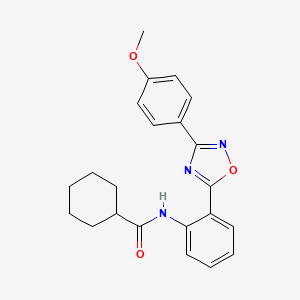
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)





